2,6-Dimethylbenzoquinone
Overview
Description
m-Xyloquinone: It is a yellow to brown crystalline powder that is soluble in toluene and has a melting point of 123-125°C . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2,5-dimethylphenol: One common method involves the oxidation of 2,5-dimethylphenol using oxidizing agents such as tert-butyl hydroperoxide in the presence of a catalyst like onion carbon. The reaction is carried out at 80°C for 12 hours, resulting in the formation of m-xyloquinone.
Air Oxidation: Another method involves the air oxidation of 2,5-dimethylphenol in the presence of a saladine catalyst at 35°C. The reaction is controlled by maintaining a pressure of 150 psi and results in a high yield of m-xyloquinone.
Industrial Production Methods: Industrial production of m-xyloquinone typically involves large-scale oxidation processes using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified by crystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: m-Xyloquinone can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide, ozone, and dioxygen.
Reducing Agents: Sodium borohydride and other hydride donors.
Catalysts: Onion carbon, soluble cobalt or manganese salts, and organic photocatalysts.
Major Products:
Oxidation Products: Alkyl hydroperoxides, alcohols, and ketones.
Reduction Products: Hydroquinone derivatives.
Scientific Research Applications
Mechanism of Action
m-Xyloquinone exerts its effects through various mechanisms depending on the context of its use. In photochemical reactions, it acts as a photooxidant, initiating reactions by hydrogen atom abstraction from alkanes . In biological systems, it inhibits enzymes by interacting with their active sites .
Comparison with Similar Compounds
p-Benzoquinone: Another quinone derivative with similar oxidation properties.
2,6-Dimethylbenzoquinone: A structural isomer with different substitution patterns.
Uniqueness:
- m-Xyloquinone is unique due to its specific substitution pattern, which influences its reactivity and applications. It has higher quantum yields in photooxygenation reactions compared to other quinone derivatives .
Conclusion
m-Xyloquinone is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial processes.
Properties
IUPAC Name |
2,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENUUPBBLQWHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200664 | |
Record name | 2,6-Dimethyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-61-7 | |
Record name | 2,6-Dimethyl-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylbenzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLBENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET5TF8ZGO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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